Product packaging for Harringtonine(Cat. No.:CAS No. 26833-85-2)

Harringtonine

Cat. No.: B1672945
CAS No.: 26833-85-2
M. Wt: 531.6 g/mol
InChI Key: HAVJATCHLFRDHY-KSZYUSJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harringtonine (CAS 26833-85-2) is a natural alkaloid isolated from the Cephalotaxus genus of conifers, functioning as a potent and selective inhibitor of eukaryotic protein synthesis . Its primary mechanism of action involves binding to the ribosomal A-site, where it effectively blocks the initial elongation step of translation, leading to the arrest of protein synthesis and induction of apoptosis in rapidly dividing cells . This mechanism underpins its significant research value in oncology, particularly in the study of hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) . Beyond its established role in leukemia research, this compound is a valuable tool for probing translation dynamics. It immobilizes ribosomes immediately following initiation, making it especially useful in ribosome profiling studies to capture and analyze ribosome-protected mRNA fragments . Recent investigations have also expanded its potential applications. A 2025 study revealed that this compound acts as a novel PARP-1 inhibitor, demonstrating a capacity to overcome 5-fluorouracil (5-FU) resistance in non-small cell lung cancer (NSCLC) models, thereby presenting a promising strategy for tackling chemotherapy resistance . The compound is provided as a crystalline solid with a molecular weight of 531.6 g/mol and a molecular formula of C 28 H 37 NO 9 . It is soluble in DMSO and Ethanol, but insoluble in water . For laboratory use, store the product at -20°C. This compound is intended for research applications only and is not approved for diagnostic or medical use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37NO9 B1672945 Harringtonine CAS No. 26833-85-2

Properties

IUPAC Name

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVJATCHLFRDHY-KSZYUSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016801
Record name Harringtonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26833-85-2
Record name Harringtonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26833-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harringtonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026833852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name harringtonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Harringtonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harringtonine from Cephalotaxus harringtonia
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARRINGTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088662H40F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Reaction Steps

The patented asymmetric hemisynthesis (US7169774B2) involves three stages:

  • Side Chain Synthesis : The ester side chain (3-hydroxy-2-methylpentanoic acid) is prepared via Evans’ oxazolidinone-mediated aldol reaction, achieving >95% enantiomeric excess.
  • Activation : The carboxylic acid is activated using N-hydroxysuccinimide (NHS) or carbodiimides (EDC) to form an active ester.
  • Esterification : Cephalotaxine undergoes nucleophilic acyl substitution with the activated side chain in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) (Yield: 68–72%).

Optimization Challenges

  • Steric Hindrance : Bulky substituents on cephalotaxine necessitate prolonged reaction times (48–72 hours) at low temperatures (−20°C).
  • Purification : Residual DMAP and unreacted intermediates require repeated silica gel chromatography, reducing overall efficiency.

Total Synthesis Strategies

Total synthesis routes, though less scalable, provide insights into structural modifications for enhanced bioactivity. Two dominant strategies have emerged:

Early Approaches (1990s–2000s)

The 1991 Chinese study (Cai et al.) outlined a 22-step route starting from geraniol, featuring:

  • Ring Construction : Diels-Alder cyclization to form the benzazepine core.
  • Stereochemical Control : Sharpless asymmetric epoxidation to establish C3 and C4 chiral centers (72% ee).
  • Final Yield : <0.1%, rendering the method impractical for production.

Modern Innovations (Post-2020)

Recent advances leverage biocatalysis and flow chemistry:

  • Enzymatic Desymmetrization : Ketoreductases selectively reduce diketones to mono-alcohols, avoiding costly chiral auxiliaries.
  • Continuous-Flow Coupling : Microreactors enable precise control over exothermic esterification steps, improving yield to 58%.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical due to this compound’s structural similarity to homologs. Modern facilities employ hybrid methods:

Step Technique Conditions Purity
Crude Separation Countercurrent Chromatography Hexane/EtOAc/MeOH/H2O (5:5:5:5) 85–90%
Intermediate Refinement HPLC C18 column, 0.1% TFA in H2O/MeCN gradient 95–97%
Final Polishing Recrystallization Ethanol/water (7:3), −20°C >99%

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are mandatory for batch validation, ensuring compliance with pharmacopeial standards.

Emerging Biotechnological Methods

Cell Culture Production

Cephalotaxus callus cultures supplemented with methyl jasmonate yield this compound at 0.8 mg/L, a 40-fold increase over wild plants. However, genetic instability limits long-term viability.

Metabolic Engineering

Heterologous expression of this compound biosynthetic genes in Nicotiana benthamiana has achieved microgram-scale production. Key enzymes include:

  • CYP716B1 : A cytochrome P450 oxidase responsible for cephalotaxine hydroxylation.
  • HHT-AT : An acyltransferase that esterifies the side chain.

Analytical and Quality Control Protocols

Regulatory agencies require stringent profiling:

  • Identity Confirmation : HPLC-IT-TOF-MS compares retention times (tR = 11.2 min) and mass spectra ([M+H]+m/z 531.2).
  • Impurity Tracking : Charged aerosol detection (CAD) quantifies homothis compound (<0.5%) and deoxythis compound (<0.2%).
  • Bioactivity Assay : Ribosome profiling verifies translation inhibition (IC50 = 12 nM).

Comparison with Similar Compounds

Homoharringtonine (HHT)

HHT, a structural analog of HT, shares a cephalotaxine backbone but differs in side-chain methylation. Key distinctions include:

Parameter This compound (HT) Homothis compound (HHT)
Anticancer Efficacy ID50: 0.01 µg/mL (ovarian/endometrial cancer) ID50: 0.001–0.01 µg/mL (broader solid tumors)
Exposure Duration Superior in 1-hour exposure protocols Superior in continuous exposure studies
Mechanism Inhibits protein synthesis initiation Similar mechanism but higher binding affinity
Clinical Use Limited to hematologic malignancies FDA-approved for CML and AML

HHT demonstrates lower area-under-curve (AUC) values in survival concentration studies (5.04 vs. 6.15 for HT, p<0.005) and higher potency against sarcoma and breast cancer .

Acyclovir (ACV)

HT outperforms ACV, a first-line HSV-1 drug, in efficacy and resistance profiles:

Parameter This compound (HT) Acyclovir (ACV)
Antiviral Target HVEM receptor and viral entry Viral DNA polymerase
EC50 (HSV-1) 0.25–0.5 μM (HSV-1 HF strain) >1 μM (ACV-resistant strains ineffective)
Resistance Effective against ACV-resistant HSV-1 (e.g., HSV-1 blue) High resistance in immunocompromised patients

HT reduces HSV-1 glycoprotein D (gD) and ICP4 expression by >80% at 0.5 μM, while ACV shows minimal activity at equivalent doses .

Translation Inhibitors (Cycloheximide, GDPCP)

HT’s ribosomal effects distinguish it from elongation-phase inhibitors:

Parameter This compound (HT) Cycloheximide/GDPCP
Mechanism Blocks initiation via 80S ribosome stalling Arrests elongation
IC50 (Translation) ~0.1–0.3 μM (similar to cycloheximide) Comparable IC50 but distinct binding sites
Research Utility Used to measure ribosomal flux Stabilizes polysomes for structural studies

HT induces ribosome runoff in <5 minutes, enabling precise measurement of translation elongation rates (4.1 codons/sec) .

Broad-Spectrum Antivirals (Ribavirin, ID1452-2)

HT’s specificity contrasts with non-targeted antivirals:

Parameter This compound (HT) Ribavirin/ID1452-2
CHIKV Inhibition EC50: 0.24 μM (nsP3/E2 protein suppression) EC50: >10 μM (broad RNA virus inhibition)
Mechanism Blocks viral RNA synthesis and entry Nucleoside analog disrupting RNA replication

Q & A

Q. What experimental approaches are used to validate Harringtonine’s inhibition of protein synthesis in leukemia cells?

this compound’s inhibition of translation elongation can be studied via polysome profiling. Treat cells (e.g., human myeloid leukemia cells) with 0.12–80 µM this compound for 30–60 minutes, then lyse and analyze via sucrose gradient centrifugation. Dissociation of polysomes into monosomes confirms ribosome stalling . Parallel cytotoxicity assays (MTT/WST-1) at 24–48 hours differentiate growth inhibition from direct cell death .

Key Parameters :

  • Effective concentration: 0.12–80 µM
  • Incubation time: 30 min for polysome dissociation
  • Controls: Untreated cells + DMSO vehicle .

Q. How should researchers design in vitro antiviral assays for this compound against alphaviruses like CHIKV?

Use BHK21 or Vero cells infected with CHIKV/ZIKV at MOI = 1. Pre-treat cells with 0.1–1 µM this compound for 1 hour, then quantify viral RNA/protein via qRT-PCR or immunofluorescence. EC50 values (e.g., 0.24 µM for CHIKV ) are derived from dose-response curves (4–6 concentrations, triplicates). Include cytotoxicity controls (e.g., cell viability ≥80% at 0.001 µM ).

Optimization Tips :

  • Viral yield reduction: Measure plaque-forming units (PFU) post-24h .
  • Time-of-addition assays: Differentiate pre-/post-entry inhibition .

Q. What protocols ensure this compound’s stability in cell culture experiments?

Prepare stock solutions in DMSO at 55 mg/mL (103.46 mM) and store at -80°C for ≤1 year. For working concentrations, dilute in culture media to ≤0.1% DMSO. Avoid freeze-thaw cycles. Validate activity via positive controls (e.g., ribosome stalling in leukemia cells) .

Advanced Research Questions

Q. How can ribosome profiling with this compound elucidate translation dynamics in neuronal cells?

Treat neurons with 1–5 µM this compound for 15–30 minutes to stall ribosomes at initiation codons. Perform Ribo-seq to map ribosome footprints, integrating PRO-cap and dRNA-seq data to identify upstream ORFs (uORFs). Use the ORF-RATER pipeline for quantification, with statistical validation (Mann-Whitney U test, p < 0.001) .

Critical Steps :

  • Crosslinking: Cycloheximide pretreatment to freeze ribosomes .
  • Data normalization: Compare this compound-treated vs. untreated coverage tracks .

Q. What strategies resolve contradictions in this compound’s EC50 values across antiviral studies?

Discrepancies may arise from cell-line specificity (e.g., Vero vs. BHK21) or assay endpoints (RNA vs. PFU). Standardize protocols:

  • Use identical viral strains (e.g., ZIKV MR766 ).
  • Normalize EC50 to intracellular viral RNA + cytotoxicity-adjusted values .
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models .

Q. How does this compound synergize with other therapies to overcome chemoresistance?

Co-administer this compound (0.5–2 µM) with Bcl-2 inhibitors (e.g., Venetoclax) in apoptosis-resistant leukemia models. Assess synergy via Chou-Talalay combination indices. Mechanistic studies (Western blot) can validate downregulation of anti-apoptotic proteins (e.g., Bcl-xL) .

Experimental Design :

  • Dose escalation: Fixed-ratio combinations (e.g., 1:1 to 1:4).
  • Longitudinal analysis: Monitor resistance via ribosomal mutation screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Harringtonine
Reactant of Route 2
Reactant of Route 2
Harringtonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.